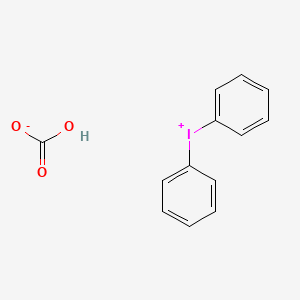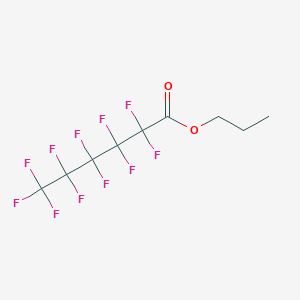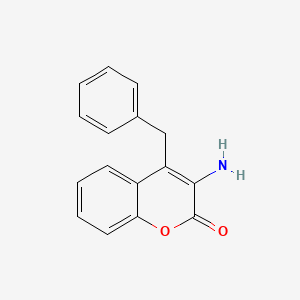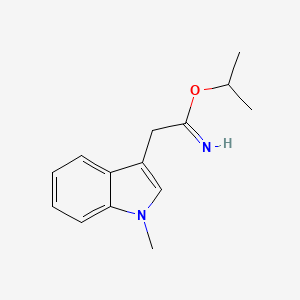
Diphenyliodanium hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyliodanium hydrogen carbonate is a chemical compound that belongs to the class of diaryliodonium salts. These compounds are known for their high reactivity and are often used as intermediates in organic synthesis. This compound is particularly notable for its role in various catalytic processes and its ability to act as an electrophilic arylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyliodanium hydrogen carbonate can be synthesized through the reaction of phenyl iodine with benzene in the presence of a suitable oxidizing agent. The reaction typically involves the use of solvents such as toluene or acetonitrile and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also include steps for the purification of the final product to remove any impurities that could affect its performance in subsequent applications .
Chemical Reactions Analysis
Types of Reactions
Diphenyliodanium hydrogen carbonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It is commonly used in electrophilic aromatic substitution reactions to introduce phenyl groups into heteroaromatic compounds.
Common Reagents and Conditions
The compound is often used in the presence of palladium catalysts and solvents like tetrahydrofuran (THF) at moderate temperatures (around 60°C). Common reagents include benzoquinone and copper acetate, which facilitate the reaction and improve yield .
Major Products
The major products formed from reactions involving this compound include 2-phenylheteroaromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Diphenyliodanium hydrogen carbonate has a wide range of applications in scientific research, including:
Biology: The compound’s ability to act as an electrophilic arylating agent makes it useful in the modification of biomolecules for research purposes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which diphenyliodanium hydrogen carbonate exerts its effects involves the formation of noncovalent interactions with substrates through hydrogen and halogen bonding. These interactions activate the carbonyl and imine groups in the substrates, facilitating various catalytic processes. The compound’s electrophilic nature allows it to effectively participate in arylation reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Phenyliodine(III) diacetate (PIDA): Another hypervalent iodine compound used as an oxidizing agent in organic synthesis.
Diphenyliodonium triflate: Similar to diphenyliodanium hydrogen carbonate, it is used in electrophilic aromatic substitution reactions.
Uniqueness
This compound is unique in its ability to act as both a hydrogen- and halogen-bond-donating organocatalyst. This dual functionality enhances its catalytic activity and makes it particularly effective in multicomponent reactions, such as the synthesis of imidazopyridines .
Properties
CAS No. |
136803-28-6 |
|---|---|
Molecular Formula |
C13H11IO3 |
Molecular Weight |
342.13 g/mol |
IUPAC Name |
diphenyliodanium;hydrogen carbonate |
InChI |
InChI=1S/C12H10I.CH2O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h1-10H;(H2,2,3,4)/q+1;/p-1 |
InChI Key |
SPBPCHPKSOFZQF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B14279430.png)
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)





![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)
![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)

